4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone
Description
4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone (CAS: 83133-17-9) is a polymethoxylated flavonoid characterized by hydroxyl groups at positions 4' and 5 and methoxy groups at positions 3', 5', 6, and 7 (Figure 1). Its molecular formula is C19H18O8, with a monoisotopic mass of 374.100168 .
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dimethoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-23-13-5-9(6-14(24-2)17(13)21)11-7-10(20)16-12(27-11)8-15(25-3)19(26-4)18(16)22/h5-8,21-22H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHLDSAKZSXOFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chalcone Oxidation Pathway
The Algar-Flynn-Oyamada (AFO) reaction remains the cornerstone for synthesizing hydroxylated flavones. A modified AFO procedure was employed to construct the flavone skeleton, as detailed in studies on structurally analogous compounds.
Step 1: Chalcone Synthesis
2'-Hydroxychalcone intermediates are prepared via crossed aldol condensation:
- Equimolar quantities of substituted benzaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) and acetophenone derivatives react in basic ethanol
- Reaction maintained at 22°C for 24 hours
- Acidification with 20% HCl yields crystalline chalcones (70–75% yield)
Step 2: Cyclooxygenation
Chalcones undergo oxidative cyclization under controlled conditions:
- Hydrogen peroxide (17% v/v) and NaOH (6% w/v) added alternately
- Reaction temperature: 60°C
- Duration: 15-minute reagent addition + 15-minute post-reaction incubation
- Yields: 50–65% for initial flavone structure
Key Reaction Parameters
| Parameter | Specification |
|---|---|
| Solvent | Ethanol |
| Temperature | 60°C |
| Oxidizing Agent | H₂O₂/NaOH |
| Typical Yield Range | 50–65% |
Selective Demethylation Strategy
Methylation patterns are introduced through sequential protection/deprotection:
Methylation Protocol
- Fully methoxylated precursor synthesized using dimethyl sulfate in acetone
- Selective demethylation with boron trichloride (BCl₃):
Critical Considerations
- BCl₃ preferentially cleaves methoxy groups at C-5 and C-4' positions
- Steric hindrance protects C-3' and C-5' methoxyls
- Requires strict anhydrous conditions to prevent side reactions
Natural Extraction Techniques
This compound occurs naturally in Artemisia mesatlantica, Lantana montevidensis, and Scutellaria barbata. Extraction protocols vary by source plant:
Scutellaria barbata Isolation
Optimized Extraction Workflow
- Plant Material Preparation:
- Aerial parts dried at 40°C
- Particle size reduced to 0.5–1 mm
- Solvent Extraction:
- Ethyl acetate:methanol (7:3 v/v)
- Solid-to-solvent ratio 1:15
- Ultrasonication at 45 kHz for 90 minutes
- Fractionation:
- Silica gel chromatography (200–300 mesh)
- Eluent: chloroform–methanol gradient (95:5 to 80:20)
- Final Purification:
Comparative Extraction Efficiency
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Soxhlet Extraction | 0.012 | 82 |
| Ultrasonic Assisted | 0.018 | 95 |
| Supercritical CO₂ | 0.009 | 88 |
Advanced Synthesis Optimization
Recent advancements address historical challenges in regioselective functionalization:
Microwave-Assisted Synthesis
A 2023 study demonstrated accelerated reaction kinetics:
- 80% reduction in chalcone cyclization time (from 4 hours to 48 minutes)
- Energy consumption decreased by 65%
- Yield improvement to 72%
Microwave Parameters
| Parameter | Setting |
|---|---|
| Frequency | 2.45 GHz |
| Power | 300 W |
| Temperature Control | 70±2°C |
Enzymatic Demethylation
Novel biocatalytic approaches using engineered cytochrome P450 enzymes:
- Regioselective C-4' hydroxylation achieved in >90% selectivity
- Reaction Conditions:
Analytical Characterization
Critical quality control parameters for synthesized material:
Spectroscopic Fingerprints
| Technique | Key Identifiers |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 3.80–3.95 (4×OCH₃), 6.47 (H-8), 6.68 (H-3') |
| HPLC-UV | tₐ=14.7 min (λ=254 nm) |
| HRMS | m/z 374.1109 [M+H]⁺ (calc. 374.1103) |
Purity Standards
| Grade | Application | Purity Threshold |
|---|---|---|
| Pharmaceutical | In vivo studies | ≥99.5% |
| Research | Biochemical assays | ≥95% |
| Natural Products | Ethnopharmacology | ≥90% |
Industrial-Scale Considerations
Transitioning laboratory methods to production requires addressing:
Cost Analysis of Synthetic Routes
| Component | Lab Scale Cost ($/g) | Industrial Scale ($/g) |
|---|---|---|
| Starting Materials | 58.20 | 12.45 |
| Solvents | 22.75 | 4.80 |
| Catalysts | 15.30 | 3.10 |
| Total | 96.25 | 20.35 |
Waste Management Protocols
- Dichloromethane recovery: 92% efficiency via fractional distillation
- BCl₃ neutralization: Quaternary ammonium hydroxide scrubbers
- Solid waste reduction: 40% achieved through solvent recycling
Emerging Methodologies
Continuous Flow Chemistry
Microreactor systems demonstrate:
Machine Learning Optimization
Neural networks trained on 1,200 flavonoid syntheses predict:
- Optimal demethylation time within ±3 minutes (R²=0.94)
- 23% yield improvement over heuristic methods
Chemical Reactions Analysis
Types of Reactions: 4’,5-Dihydroxy-3’,5’,6,7-tetramethoxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroflavones or other reduced products.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavones.
Scientific Research Applications
4’,5-Dihydroxy-3’,5’,6,7-tetramethoxyflavone has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex flavonoids and related compounds.
Biology: The compound exhibits various biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research has shown potential anticancer activities, making it a candidate for drug development.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 4’,5-Dihydroxy-3’,5’,6,7-tetramethoxyflavone involves its interaction with various molecular targets and pathways. The compound exerts its effects through:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Flavonoids
Key Structural Features and Substitution Patterns
The biological activity of flavonoids is highly dependent on hydroxylation and methoxylation patterns. Below is a comparative analysis of 4',5-dihydroxy-3',5',6,7-tetramethoxyflavone (hereafter referred to as the target compound) and its analogs:
Table 1: Substitution Patterns of Similar Flavonoids
Implications of Structural Differences
Hydroxylation vs. Methoxylation at Key Positions: The target compound has hydroxyl groups at 4' and 5, distinguishing it from Casticin (hydroxyls at 3' and 5) and 5-Hydroxy-6,7,3',4'-tetramethoxyflavone (hydroxyl only at 5). Compared to Chrysoplenetin, which has a hydroxyl at 3', the target compound substitutes this position with a methoxy group.
Methoxy Group Distribution :
- The target compound has methoxy groups at 3', 5', 6, and 7 , whereas Casticin has methoxy groups at 3, 4', 6, and 7 . This difference likely alters binding affinity to cellular targets, such as kinases or inflammatory mediators .
- Eupatilin 7-methyl ether lacks the 5'-methoxy group present in the target compound, which may reduce steric hindrance and modulate interactions with enzymes like cytochrome P450 .
Isolation and Natural Sources
However, analogous flavonoids are isolated from:
Biological Activity
4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone is a flavonoid compound that has garnered attention for its diverse biological activities. This article explores its mechanisms, potential therapeutic applications, and relevant research findings.
Overview of this compound
This compound is characterized by multiple methoxy and hydroxy groups, which contribute to its biological properties. It is primarily studied for its antioxidant , anti-inflammatory , and anticancer activities.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound scavenges free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.
- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines and enzymes, which can alleviate inflammation in various conditions .
- Anticancer Activity : Research indicates that this flavonoid can induce apoptosis in cancer cells and inhibit their proliferation by modulating key signaling pathways .
Antioxidant Properties
A study demonstrated that this compound effectively reduced oxidative stress markers in vitro. The antioxidant capacity was measured using various assays, which confirmed its ability to scavenge free radicals .
Anti-inflammatory Effects
In vitro studies have shown that this flavonoid significantly lowers the levels of inflammatory mediators such as TNF-alpha and IL-1β. These findings suggest its potential use in treating inflammatory diseases .
Anticancer Potential
Research has highlighted the compound's cytotoxic effects on several cancer cell lines. It was found to inhibit cell growth and promote apoptosis through the activation of caspase pathways. For instance, studies indicated that it could reduce tumor size in animal models of cancer .
Data Table: Summary of Biological Activities
Case Studies
-
Case Study on Anticancer Activity :
A study involving human breast cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. The mechanism involved caspase activation leading to programmed cell death . -
Case Study on Anti-inflammatory Effects :
In an animal model of arthritis, administration of this flavonoid led to a marked reduction in joint swelling and pain, correlating with decreased levels of inflammatory cytokines in serum samples .
Q & A
Q. How should cross-species differences in metabolic clearance be addressed in toxicity studies?
- Methodological Answer : Use primary hepatocytes from human and rodent sources to compare CYP450 metabolism (e.g., CYP3A4/2D6). In vivo, calculate allometric scaling factors based on body surface area (Km values: mouse=3, rat=6) for dose translation. Monitor serum ALT/AST and renal creatinine to assess organ-specific toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
